molecular formula C9H5F2N B1304923 5,7-Difluoroquinoline CAS No. 34522-72-0

5,7-Difluoroquinoline

Cat. No. B1304923
CAS RN: 34522-72-0
M. Wt: 165.14 g/mol
InChI Key: IRTWLWBEQPMVNM-UHFFFAOYSA-N
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Description

5,7-Difluoroquinoline is a fluorinated quinoline derivative, a class of compounds known for their significance in medicinal chemistry. The presence of fluorine atoms can significantly alter the chemical and biological properties of these molecules, making them of particular interest in the development of new pharmaceuticals. The papers provided do not directly discuss 5,7-difluoroquinoline but offer insights into the synthesis, properties, and applications of closely related fluorinated quinoline compounds.

Synthesis Analysis

The synthesis of fluorinated quinolines is a topic of considerable interest due to their potential applications. For instance, a one-pot synthesis method has been optimized for the preparation of trifluoromethyl-containing tetrahydroquinolines, which are structurally related to 5,7-difluoroquinoline . Additionally, a practical synthesis route has been developed for a key intermediate that could be related to the synthesis of 5,7-difluoroquinoline derivatives, highlighting the importance of chlorination and intramolecular cyclization reactions . These methods could potentially be adapted for the synthesis of 5,7-difluoroquinoline by altering the starting materials or reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorinated quinolines is characterized by the presence of fluorine atoms, which can influence the molecule's electronic distribution and hydrogen bonding capabilities. For example, benzo[diquinoline derivatives exhibit a strong intramolecular CH···O hydrogen bond, which is evidenced by NMR and X-ray analysis . This suggests that the introduction of fluorine atoms in positions 5 and 7 of the quinoline ring could similarly affect the molecular conformation and electronic properties of 5,7-difluoroquinoline.

Chemical Reactions Analysis

Fluorinated quinolines undergo various chemical reactions that are influenced by the presence of fluorine atoms. The Skraup synthesis has been used to prepare tetrafluoroquinoline derivatives, and nucleophilic reagents have been shown to replace the fluorine atom at the 7-position in 5,6,7,8-tetrafluoroquinoline . This indicates that 5,7-difluoroquinoline could also participate in nucleophilic substitution reactions, which could be useful for further functionalization of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated quinolines are significantly impacted by the fluorine substituents. For instance, the introduction of fluorine atoms can enhance the stability, lipophilicity, and bioavailability of these compounds . The strong electron-withdrawing nature of fluorine can also affect the acidity and basicity of the molecule, potentially leading to unique interactions with biological targets. The specific properties of 5,7-difluoroquinoline would need to be determined experimentally, but insights from related compounds suggest that it would exhibit distinct physicochemical characteristics conducive to medicinal applications.

Scientific Research Applications

  • Summary of the Application : Fluorinated quinolines, including 5,7-Difluoroquinoline, have been studied extensively due to their remarkable biological activity. They have been used as a basic structure for the development of synthetic antimalarial drugs, such as fluoroquine and mefloquine . Additionally, they have shown potential in the treatment of heart diseases and have found application in agriculture .
  • Methods of Application or Experimental Procedures : A variety of synthetic methods have been explored, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .
  • Results or Outcomes : The incorporation of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds, providing unique properties . For instance, the antineoplastic drug Brequinar® and its analogs have proven useful in transplantation medicine, and also for the treatment of rheumatic arthritis and psoriasis .

For instance, the quinoline skeleton has been used for a long time as a basic structure for the development of synthetic antimalarial drugs . Fluorinated quinolines have also found application in agriculture, and as components for liquid crystals . Cyanine dyes on the basis of quinolines also make a considerable share in commercial production .

For instance, the quinoline skeleton has been used for a long time as a basic structure for the development of synthetic antimalarial drugs . Fluorinated quinolines have also found application in agriculture, and as components for liquid crystals . Cyanine dyes on the basis of quinolines also make a considerable share in commercial production .

Safety And Hazards

While specific safety and hazards information for 5,7-Difluoroquinoline is not available, it is generally recommended to handle such compounds in accordance with good industrial hygiene and safety practice .

Future Directions

Research on fluorinated quinolines is ongoing and focuses on identifying new applications and optimizing existing methods. A growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at development of novel methods of synthesis, studying of reactivity of fluorinated quinolines and their plausible practical applications .

properties

IUPAC Name

5,7-difluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2N/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTWLWBEQPMVNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2F)F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40188073
Record name Quinoline, 5,7-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Difluoroquinoline

CAS RN

34522-72-0
Record name Difluoroquinoline, 5,7-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034522720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 5,7-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-DIFLUOROQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNY7UQK9PD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
T Kato, K Saeki, Y Kawazoe, A Hakura - Mutation Research/Genetic …, 1999 - Elsevier
A total of 12 variously fluorinated derivatives of quinoline (Q) were tested for their mutagenicity in Salmonella typhimurium TA100 in the presence of S9 mix to investigate the structure–…
Number of citations: 31 www.sciencedirect.com
EV Panteleeva, VD Shteingarts, J Grobe… - Zeitschrift für …, 2003 - Wiley Online Library
A systematic study of the direction of nucleophilic attack of the nucleophiles Me 3 MEMe 2 (M = Si, Sn; E = P, As), NaOMe, LiR (R = Me, nBu, Ph) and PhMgBr on 5, 6, 7, 8‐…
Number of citations: 20 onlinelibrary.wiley.com
H Gerson, MW McNeil, R Parmegiani… - Journal of Medicinal …, 1972 - ACS Publications
It was previously shown that the antifungal activity of 5-and 5, 7-halogeno-8-quinolinols was generally greater than that of 8-quinolinol. 1 A subsequent study of a related series of 8-…
Number of citations: 20 pubs.acs.org
IY Bagryanskaya, MA Grishina, LY Safina… - Journal of Structural …, 2008 - Springer
An X-ray study of the crystals of bicyclic compounds containing fluorinated aromatic and nonfluorinated heteroaromatic rings, 5,6,7,8-tetrafluoroquinoline, 5,6,8-trifluoroquinoline, 5,7-…
Number of citations: 8 link.springer.com
AD Skolyapova, GA Selivanova, EV Tretyakov… - Tetrahedron, 2017 - Elsevier
We have studied the interaction of polyfluorinated (in the benzene moiety) 2-chloroquinolines with liquid and aqueous ammonia as an approach to the synthesis of halogen-containing …
Number of citations: 13 www.sciencedirect.com
LY Safina, GA Selivanova, IY Bagryanskaya… - Russian Chemical …, 2009 - Springer
A primary functionalization of quinolines polyfluorinated at the benzene ring (5,7-difluoro-, 5,7,8-trifluoro-, 5,6,8-trifluoro-, 8-chloro-5,7-difluoro-, 5,6,7,8-tetrafluoro-, and 5,7,8-trifluoro-6-(…
Number of citations: 11 link.springer.com
II Oleynik, VD Shteingarts - Journal of fluorine chemistry, 1998 - Elsevier
3,5-Difluoro,3,4,5-trifluoro- and 3-chloro-2,4-difluoroanilines react in modified Skraup condensations to produce the corresponding fluorinated quinolines in high yields. …
Number of citations: 20 www.sciencedirect.com
LY Gurskaya, GA Selivanova, VD Shteingarts - Journal of Fluorine …, 2012 - Elsevier
The interaction of 5,6,7,8-tetrafluoro- (1) and 5,7,8-trifluoro-6-(trifluoromethyl)quinoline (2) with sodium or potassium amide in liquid ammonia proceeds as a nucleophile (NH 2 − ) …
Number of citations: 11 www.sciencedirect.com
RS Matthews - Journal of fluorine chemistry, 1998 - Elsevier
Nucleophilic fluoride dechlorination of four starting materials (5,6,7,8-tetrachloro-, 3,5,6,7,8-pentachloro-, 4,7-dichloro-, 2,3,4,5,6,7,8-heptachloro-quinoline) led to the preparation of …
Number of citations: 7 www.sciencedirect.com
TV Rybalova, IY Bagryanskaya - Journal of Structural Chemistry, 2009 - Springer
Systematization of the available literature data on CF...π, F...H, and F...F interactions, namely, statistical studies of the geometry of the corresponding contacts were carried out using the …
Number of citations: 95 link.springer.com

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